3,3-dicyclopropylpropanoic Acid
Overview
Description
3,3-Dicyclopropylpropanoic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by the presence of two cyclopropyl groups attached to the third carbon of a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dicyclopropylpropanoic acid typically involves the reaction of cyclopropylmethyl ketone with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield the desired acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3,3-Dicyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- Cyclopropylpropanoic acid
- Cyclopropylacetic acid
- Cyclopropylmethanol
Comparison: 3,3-Dicyclopropylpropanoic acid is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
3,3-dicyclopropylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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